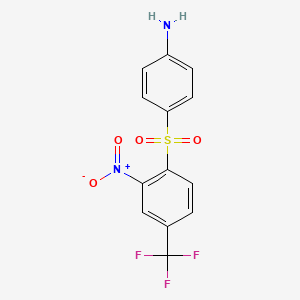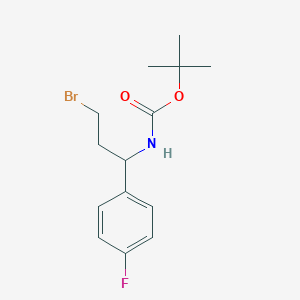
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Vue d'ensemble
Description
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Bromination: The bromine atom is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a fluorophenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve solvents like DMF or DMSO and bases like potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.
Major Products
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine.
Coupling Reactions: Products are more complex molecules formed by the coupling of the fluorophenyl group with other aromatic or aliphatic groups.
Applications De Recherche Scientifique
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane depends on its specific application
Amino Group: Can form hydrogen bonds or ionic interactions with biological targets.
Bromine Atom: Can participate in substitution reactions, altering the compound’s reactivity and interactions.
Fluorophenyl Group: Can engage in π-π interactions with aromatic residues in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Boc-amino)-3-chloro-1-(4-fluorophenyl)propane: Similar structure but with a chlorine atom instead of bromine.
1-(Boc-amino)-3-iodo-1-(4-fluorophenyl)propane: Similar structure but with an iodine atom instead of bromine.
1-(Boc-amino)-3-bromo-1-(4-chlorophenyl)propane: Similar structure but with a chlorophenyl group instead of fluorophenyl.
Uniqueness
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is unique due to the combination of its Boc-protected amino group, bromine atom, and fluorophenyl group. This combination imparts specific reactivity and potential biological activity that may not be present in similar compounds with different halogen atoms or aromatic substitutions.
Propriétés
IUPAC Name |
tert-butyl N-[3-bromo-1-(4-fluorophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZPTCMSIPNDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


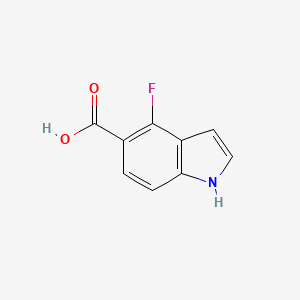
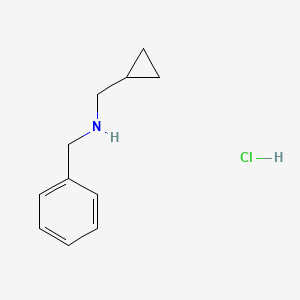


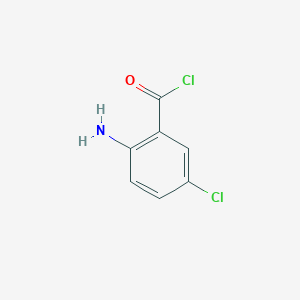
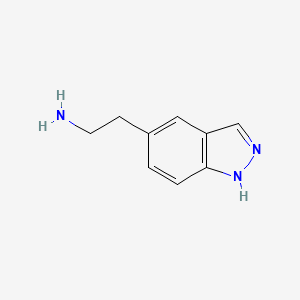
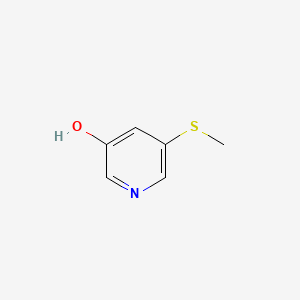
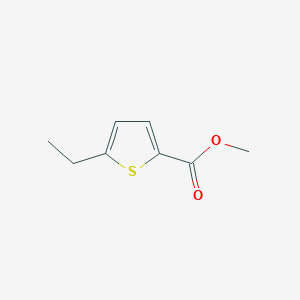

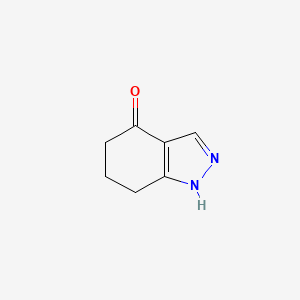

![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)

